
(2-Butyl-1-benzofuran-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Butyl-1-benzofuran-3-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C13H16O2 and a molecular weight of 204.26 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Research in catalysis has demonstrated the versatility of methanol and benzofuran derivatives in synthesizing pharmaceutical agents and complex molecules. For example, RuCl3-catalyzed N-Methylation of amines using methanol as both a C1 synthon and H2 source highlights the potential of methanol in organic synthesis, including the synthesis of marketed pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization (Naina Sarki et al., 2021). This suggests that (2-Butyl-1-benzofuran-3-yl)methanol could serve as a precursor or intermediate in similar catalytic processes.
Material Science
In material science, the synthesis and characterization of Zn(II)-organic frameworks using benzene-1, 3-dicarboxylic ligands demonstrate the role of benzofuran derivatives in constructing novel materials with potential applications in adsorption and fluorescence. Such frameworks exhibit interesting properties like reversible desorption/adsorption behavior to water and small guest organic molecules, including methanol (Kou-Lin Zhang et al., 2012). This compound could potentially be involved in similar frameworks, contributing to the design of new materials with unique chemical and physical properties.
Organic Synthesis
Furthermore, benzofuran derivatives have been explored for their antimicrobial activities, where novel benzofuran methanones were synthesized and showed promising results (R. Kenchappa et al., 2016). This indicates the potential for this compound to be used as a building block in the synthesis of compounds with biological activities.
Advanced Applications
Methanol's role as a hydrogen source and its application in fuel cells and as a building block for more complex compounds is well-documented (F. Dalena et al., 2018). This underscores the broader relevance of methanol in energy technologies and its potential in synthesizing environmentally friendly fuels and chemicals, suggesting a scope for this compound in similar green chemistry applications.
Zukünftige Richtungen
Benzofuran compounds, including “(2-Butyl-1-benzofuran-3-yl)methanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on exploring the potential applications of “this compound” in medicine and other fields.
Wirkmechanismus
Target of Action:
“(2-Butyl-1-benzofuran-3-yl)methanol” is a furan derivative. Furan compounds have been of interest in medicinal chemistry due to their diverse biological activities
Action Environment:
Environmental factors (pH, temperature, etc) can influence stability, efficacy, and bioavailability.
: Banerjee, R., HKS, K., & Banerjee, M. (2012). Medicinal significance of furan derivatives: A review. International Journal of Research in Life Sciences, 1(1), 1-10. PDF
Eigenschaften
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPAXCUVKODCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2932750.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)
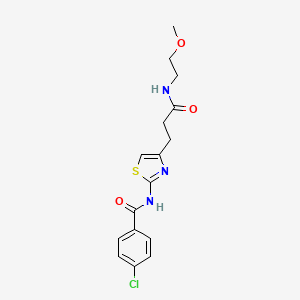

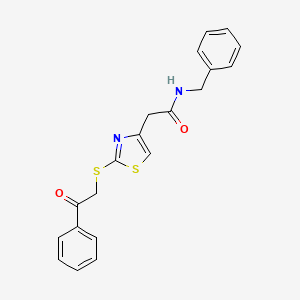
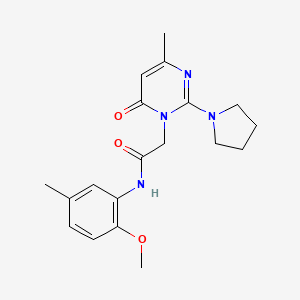
![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)
![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2932762.png)
![N-(3,4-dimethoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)
![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B2932768.png)
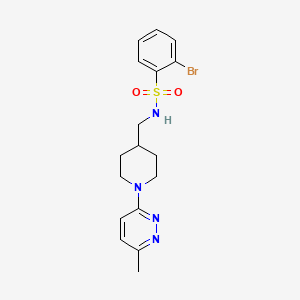
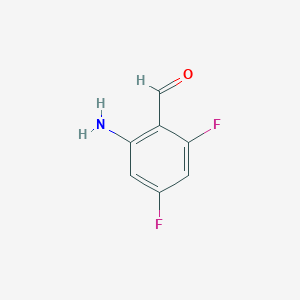
![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)